molecular formula C17H16ClN5O2 B14098811 5-((3-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-((3-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14098811
M. Wt: 357.8 g/mol
InChI Key: JMFYYNUGCXOPJO-UHFFFAOYSA-N
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Description

5-((3-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 3-methoxybenzyl groups is achieved through nucleophilic substitution reactions. These reactions are carried out under controlled conditions to ensure the selective substitution of the desired positions on the triazole ring.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is typically achieved by reacting the triazole derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow chemistry techniques allow for better control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The triazole ring can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation may involve alkyl halides and a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-methoxybenzaldehyde, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

5-((3-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
  • 3-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine
  • 3-(3-chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

Uniqueness

The uniqueness of 5-((3-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

5-(3-chloroanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-25-14-7-2-4-11(8-14)10-19-17(24)15-16(22-23-21-15)20-13-6-3-5-12(18)9-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

JMFYYNUGCXOPJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Origin of Product

United States

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